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Executive Summary

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous natural
products and FDA-approved drugs.[1][2] Its derivatives are explored for a vast range of
therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[1][3][4] This
technical guide provides a comprehensive overview of pyridine-2,3,6-triamine
dihydrochloride, a substituted aminopyridine with potential as a building block in drug discovery
and materials science. This document consolidates its known physicochemical properties,
outlines standard experimental protocols for its characterization, and explores its potential
applications within the context of pharmaceutical development.

Physicochemical and Computed Properties

The fundamental properties of pyridine-2,3,6-triamine dihydrochloride are summarized below.
While specific experimental data for properties like melting point and solubility are not readily
available in public literature, the provided data is based on supplier specifications and
computational models.

Core Physicochemical Data

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b183931?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC11276865/
https://www.researchgate.net/publication/363854690_Synthesis_of_pyridine_derivatives_for_diverse_biological_activity_profiles_A_review
https://pmc.ncbi.nlm.nih.gov/articles/PMC11276865/
https://buildingblock.bocsci.com/resource/biological-activities-of-pyridine-derivatives.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10212683/
https://www.benchchem.com/product/b183931?utm_src=pdf-body
https://www.benchchem.com/product/b183931?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183931?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
CAS Number 20284-90-6 [5]
Molecular Formula CsH10Cl2Na [5]
Molecular Weight 197.07 g/mol [5]
IUPAC Name pyridine-2.3,6-

triamine;dihydrochloride
Physical Form Solid
Typical Purity >98% [5]

Sealed in a dry environment at

Storage Conditions 2-8°C, under an inert [5]
atmosphere.

Melting Point Data not available

Boiling Point Data not available

Data not available (predicted
Aqueous Solubility to be soluble as a

hydrochloride salt)

pKa Data not available

Computed Molecular Descriptors

Computational models provide insights into the potential pharmacokinetic properties of a
molecule.
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Property Value Reference
Topological Polar Surface Area

polod! ! 90.95 A2 [5]
(TPSA)
LogP (Octanol-Water Partition

o 0.6718 [5]
Coefficient)
Hydrogen Bond Donors 3 [5]
Hydrogen Bond Acceptors 4 [5]
Rotatable Bonds 0 [5]
Synthesis and Characterization Protocols

While a specific, published synthesis route for pyridine-2,3,6-triamine dihydrochloride is not

detailed in the reviewed literature, a plausible approach can be inferred from general pyridine

synthesis methodologies.[6][7][8]

General Synthesis and Purification Workflow

A common strategy for synthesizing polysubstituted pyridines involves the condensation of

various precursors with a nitrogen source, such as ammonium acetate, followed by

aromatization.[8][9] The final dihydrochloride salt is typically formed by treating the free base

with hydrochloric acid in a suitable solvent like isopropanol or ether.

Synthesis & Salt Formation
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Caption: Generalized workflow for the synthesis of pyridine-2,3,6-triamine dihydrochloride.
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Standard Characterization Protocols

3.2.1 Purity Determination by High-Performance Liquid Chromatography (HPLC)
o Objective: To determine the purity of the synthesized compound.
e Methodology:
o Column: Areverse-phase C18 column (e.g., 4.6 x 150 mm, 5 pum particle size).

o Mobile Phase: A gradient elution system using (A) Water with 0.1% trifluoroacetic acid
(TFA) and (B) Acetonitrile with 0.1% TFA.

o Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to
initial conditions.

o Flow Rate: 1.0 mL/min.
o Detection: UV detector set to 254 nm and 280 nm.

o Analysis: The purity is calculated based on the area percentage of the main product peak
relative to all detected peaks.

3.2.2 Structural Confirmation by NMR and Mass Spectrometry
o Objective: To confirm the chemical structure of the target compound.
o Methodology:

o H and 3C NMR Spectroscopy: The sample is dissolved in a suitable deuterated solvent
(e.g., D20 or DMSO-ds). Spectra are acquired on a 400 MHz or higher spectrometer. The
chemical shifts, coupling constants, and integration of peaks are analyzed to confirm the
proton and carbon framework of the pyridine ring and its substituents.

o Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray
ionization (ESI) is performed to determine the exact mass of the molecular ion. The
observed mass should match the calculated mass of the protonated free base [M+H],
confirming the molecular formula.
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3.2.3 Melting Point Determination by Differential Scanning Calorimetry (DSC)

e Objective: To determine the melting point or decomposition temperature.

o Methodology:
o A small amount of the sample (1-5 mg) is hermetically sealed in an aluminum pan.
o The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
o The heat flow to the sample is measured relative to an empty reference pan.

o The melting point is determined as the onset or peak of the endothermic event on the
resulting thermogram.

Application in Drug Discovery and Development

The aminopyridine moiety is a privileged scaffold in drug discovery, valued for its ability to form
key hydrogen bonds with biological targets and its utility in synthesizing more complex
heterocyclic systems.[10][11] While the specific biological activity of pyridine-2,3,6-triamine is
not widely reported, its structure is analogous to core fragments found in potent therapeutic
agents.[12]

Role in a Typical Drug Discovery Workflow

Compounds like pyridine-2,3,6-triamine dihydrochloride serve as versatile building blocks for
creating libraries of novel compounds. These libraries are then screened against biological
targets to identify "hits" that can be further optimized into clinical candidates.

Drug Discovery Funnel

(G e Library Synthesis High-Throughput Screen Hit Identification Lead Optimization Preclinical Candidate

Pyridine-2,3,6-triamine
dihydrochloride

Parallel Chemistry Assay vs. Target Potency & Selectivity ADME/Tox Profiling In Vivo Studies
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Caption: Role of a chemical building block in a standard drug discovery workflow.

Potential as a Kinase Inhibitor Scaffold

Many successful kinase inhibitors, such as Crizotinib and Lorlatinib, feature a 2-aminopyridine
core.[11][13] This scaffold often acts as a "hinge-binder," forming critical hydrogen bonds with
the backbone of the kinase hinge region, a common mechanism for ATP-competitive inhibition.
The additional amino groups on pyridine-2,3,6-triamine offer multiple vectors for chemical
modification to enhance potency, selectivity, and pharmacokinetic properties.

The diagram below illustrates a hypothetical mechanism where a derivative of this compound
inhibits a generic protein kinase signaling pathway.
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Caption: Hypothetical inhibition of a kinase signaling pathway by an aminopyridine derivative.

Safety and Handling

As with all laboratory chemicals, pyridine-2,3,6-triamine dihydrochloride should be handled by
trained personnel in a well-ventilated area, such as a fume hood. Personal protective
equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is
required.
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e Hazard Statements (General for Aminopyridines): May be harmful if swallowed, in contact
with skin, or if inhaled. May cause skin and serious eye irritation.

o Precautionary Measures: Avoid breathing dust. Wash skin thoroughly after handling. Do not
eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.

Users should consult the specific Safety Data Sheet (SDS) provided by the supplier for
complete and detailed safety information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b183931#pyridine-2-3-6-triamine-dihydrochloride-salt-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti
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